Peroxynitrite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peroxynitrite is an ion with the formula ONOO−. It is a structural isomer of nitrate, NO−3 . It is a short-lived oxidant species that is a potent inducer of cell death . Peroxynitrite is a product of the reaction of nitric oxide with superoxide, and is a potent and versatile oxidant that can attack a wide range of biological molecules .

Synthesis Analysis

Peroxynitrite can be prepared by the reaction of superoxide with nitric oxide . It can also be prepared by the reaction of hydrogen peroxide with nitrite . A simple method for the synthesis of peroxynitrite from nitrite and hydrogen peroxide has been reported .

Molecular Structure Analysis

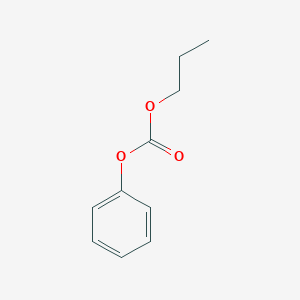

The chemical structure of the peroxynitrite anion has been studied . Further studies on the conformation of peroxynitrite have been conducted .

Chemical Reactions Analysis

Peroxynitrite undergoes reactions with biological targets, and these reactions are dictated primarily by reactions with thiols, carbon dioxide, and transition-metal centers . Reaction of peroxynitrite and/or peroxynitrite-derived radicals (for example, carbonate and nitrogen dioxide radicals) with targets results in one- and two-electron oxidations and nitration .

Physical And Chemical Properties Analysis

Peroxynitrite is weakly basic with a pKa of 6.8 . It is reactive toward DNA and proteins . The biological chemistry of peroxynitrite is highly pH-dependent .

Applications De Recherche Scientifique

Role in Health and Disease

Peroxynitrite, a product of nitric oxide and superoxide anion, plays a critical role in various physiological and pathological processes. It acts as a signaling device regulating cellular functions and as a mediator of cellular damage in conditions such as stroke, myocardial infarction, diabetes, and neurodegenerative disorders. It interacts with lipids, DNA, and proteins, triggering responses from cell signaling modulation to oxidative injury, leading to necrosis or apoptosis (Pacher, Beckman, & Liaudet, 2007).

Biochemistry and Pathophysiology

Peroxynitrite is a short-lived oxidant and a potent inducer of cell death. It is involved in various conditions including vascular diseases, circulatory shock, inflammation, and neurodegeneration. The review by Szabó, Ischiropoulos, and Radi (2007) provides insights into the biochemistry, pathophysiology of peroxynitrite, and pharmacological strategies to attenuate its toxic effects, which have potential applications in treating cardiovascular, inflammatory, and neurodegenerative diseases (Szabó, Ischiropoulos, & Radi, 2007).

Cytotoxicity Mechanisms

Peroxynitrite contributes to cytotoxic effects ranging from lipid peroxidation and inhibition of mitochondrial enzymes to DNA strand breakage, triggering cell death. These effects are significant in understanding the impact of environmental toxins and various disease conditions. Szabó (2003) discusses the cytotoxic pathways of peroxynitrite and the therapeutic benefits of its neutralization (Szabó, 2003).

Biological Oxidant Properties

As a biological oxidant, peroxynitrite affects mitochondrial function and triggers cell death through oxidation and nitration reactions. It acts both as an endogenous toxicant and a cytotoxic effector against pathogens. Radi (2013) details the biological chemistry of peroxynitrite, emphasizing its modulation by antioxidants and potential neutralization by synthetic compounds (Radi, 2013).

Detection and Imaging Techniques

The development of probes and imaging techniques for peroxynitrite is crucial for understanding its roles in health and disease. Chen et al. (2018) and Peng et al. (2014) highlight advancements in fluorescent probes for sensitive and selective detection of peroxynitrite in biological systems, offering new opportunities for studying peroxynitrite in various physiological and pathological conditions (Chen et al., 2018); (Peng et al., 2014).

Therapeutic Potential

Peroxynitrite decomposition catalysts (PNDCs) show promise in treating a range of pathologies linked to peroxynitrite. Slosky and Vanderah (2015) review the therapeutic use and development of PNDCs, highlighting their potential in disease treatment (Slosky & Vanderah, 2015).

Safety And Hazards

Orientations Futures

The most advanced pharmacological strategies to attenuate the toxic effects of peroxynitrite involve its fast catalytic reduction to nitrite or its isomerization to nitrate by metalloporphyrins . Manganese and iron metalloporphyrinic compounds have been shown to rapidly react with peroxynitrite and promote its decomposition in a catalytic fashion . These compounds attenuate peroxynitrite-dependent toxicity in vitro and in vivo, and emerge as candidates for drug development for the therapy of cardiovascular, inflammatory, and neurodegenerative diseases .

Propriétés

IUPAC Name |

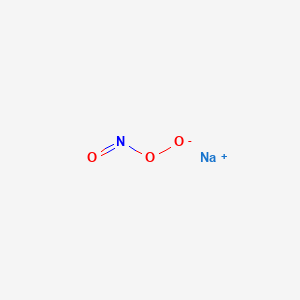

sodium;oxido nitrite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBPQQFLRJVMBK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.995 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;oxido nitrite | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.